InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)
.
Although specific synthesis methods for 2-Norbornaneacetic acid were not found in the provided papers, a related compound, α-Chloro-2-norbornaneacetic acid, was synthesized using trichloroethylene []. This suggests potential synthetic routes for 2-Norbornaneacetic acid may involve similar halogenation and subsequent hydrolysis reactions using norbornene or 2-norbornane carboxylic acid as starting materials.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: